4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O4S/c13-8-1-4-10(5-2-8)21(19,20)15-12-7-9(16(17)18)3-6-11(12)14/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIKRZGFPUKLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385984 | |
| Record name | 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5527-69-5 | |
| Record name | 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-fluoro-5-nitroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction of the nitro group: 4-fluoro-N-(2-fluoro-5-aminophenyl)benzenesulfonamide.
Hydrolysis of the sulfonamide group: 4-fluorobenzenesulfonic acid and 2-fluoro-5-nitroaniline.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The sulfonamide moiety in 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide is known for its antimicrobial effects. Sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial cell proliferation. The addition of fluorine and nitro groups may further enhance its binding affinity to specific enzymes involved in metabolic pathways, potentially leading to improved therapeutic efficacy against resistant bacterial strains.
Cancer Research
Recent studies have indicated that compounds similar to this compound can act as inhibitors of lipoxygenases (LOX), enzymes implicated in various cancers and inflammatory diseases . These compounds exhibit selective inhibition of specific LOX isoforms, which may provide a pathway for developing novel anti-cancer therapies.
Organic Synthesis
Reagent in Chemical Reactions
This compound serves as a versatile reagent in organic synthesis. Its ability to undergo various chemical transformations allows for the preparation of complex molecules in pharmaceutical development. The presence of multiple functional groups facilitates diverse synthetic pathways, making it a valuable intermediate in the production of other bioactive compounds.
Chemical Sensors
Anion Recognition
Research has demonstrated that derivatives of this compound can function as chemosensors for anion detection. For instance, these compounds exhibit distinct colorimetric changes upon interaction with fluoride ions, allowing for naked-eye detection . This property is particularly useful in environmental monitoring and analytical chemistry.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity towards these targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the compound may interfere with cellular pathways involved in inflammation or microbial growth .
Comparison with Similar Compounds
Structural Analogues
4-Fluoro-N-(2-Methoxy-5-(6-Methyl-2-(Pyrrolidine-1-Carbonyl)Imidazo[1,2-a]Pyridin-8-Yl)Pyridin-3-Yl)Benzenesulfonamide (Compound 35)
- Structure : Incorporates an imidazo[1,2-a]pyridine moiety and a methoxy group.
- Pharmacological Relevance : Likely optimized for kinase inhibition or receptor antagonism due to the extended aromatic system .
(R)-4-Fluoro-N-(1-{2-[(2,2,2-Trifluoroethoxy)Phenoxy]Ethyl}Pyrrolidin-3-Yl)Benzenesulfonamide (Compound 13)
- Structure: Features a trifluoroethoxy-phenoxyethyl-pyrrolidine side chain.
- Key Differences : The trifluoroethoxy group increases lipophilicity (logP) and metabolic stability. Pyrrolidine introduces chirality, affecting receptor binding selectivity.
4-Chloro-N-[[5-[[(4-Fluorophenyl)Methyl]Thio]-4-(2-Propen-1-Yl)-4H-1,2,4-Triazol-3-Yl]Methyl]Benzenesulfonamide
- Structure : Contains a triazole ring and allyl group, with a chlorine substituent.
- Key Differences : Chlorine increases molecular weight (MW: 443.27) and polarizability compared to fluorine. The triazole ring enhances hydrogen-bonding capacity.
- Applications : Investigated for antimicrobial or anticancer activity due to the triazole-thioether motif .
Physicochemical and Pharmacokinetic Properties
*logP estimated using fragment-based methods.
Key Observations :
- Chirality : Compounds like 13 and 14 () demonstrate enantiomer-specific activity, highlighting the importance of stereochemistry in receptor binding .
- Heterocyclic Modifications : Triazole and imidazo-pyridine moieties () improve target engagement through additional hydrogen-bonding or hydrophobic interactions.
Biological Activity
4-Fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both fluorine and nitro groups, which enhance its interaction with biological targets. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by case studies and research findings.
The molecular structure of this compound includes:
- Fluorine atoms : Contributing to lipophilicity and potential binding interactions.
- Nitro group : Enhancing reactivity and biological activity.
- Sulfonamide group : Known for its role in inhibiting enzyme activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with active site residues in enzymes, particularly those involved in folate synthesis, such as dihydropteroate synthase (DHPS) . This inhibition disrupts bacterial cell division, leading to bacteriostatic effects.
- Binding Affinity : The presence of fluorine and nitro groups may increase the binding affinity to specific proteins or receptors, enhancing its pharmacological effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its potential against various bacterial strains. For instance:
- Inhibition Studies : The compound has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum antibacterial activity .
- Mechanistic Insights : The mechanism involves competitive inhibition of DHPS, crucial for folate biosynthesis in bacteria .
Anti-inflammatory Properties
The compound is also being explored for its anti-inflammatory effects. Studies suggest that it may modulate pathways involved in inflammation through enzyme inhibition, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against various bacterial strains using broth microdilution methods. Results indicated a minimum inhibitory concentration (MIC) effective against several pathogens, highlighting its potential as a therapeutic agent .
- Enzyme Inhibition Assays : In vitro assays demonstrated that this compound effectively inhibited DHPS with an IC50 value indicative of strong inhibitory action. This suggests promising applications in developing new antibacterial agents .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| This compound | Fluorine, Nitro, Sulfonamide | Antimicrobial, Anti-inflammatory |
| 4-Fluorobenzenesulfonamide | Fluorine, Sulfonamide | Antimicrobial |
| 2-Fluoro-5-nitrophenyl isocyanate | Fluorine, Nitro, Isocyanate | Limited biological activity |
The combination of functional groups in this compound enhances its reactivity and specificity towards biological targets compared to other sulfonamide derivatives.
Q & A
Q. What are the critical considerations for synthesizing 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide with high yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step route starting with sulfonylation of the aniline derivative. Key steps include:
Nitration and Fluorination : Controlled nitration at the 5-position of the 2-fluoroaniline precursor, followed by fluorination under anhydrous conditions to avoid side reactions .
Sulfonamide Coupling : Reacting 4-fluorobenzenesulfonyl chloride with the nitrated intermediate in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize hydrolysis .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.
- Critical Factors :
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of reactive intermediates .
- Temperature Control : Exothermic reactions (e.g., sulfonylation) require precise cooling to avoid decomposition.
- Analytical Validation : Monitor reaction progress via TLC or HPLC to ensure intermediate purity .
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- Methodological Answer : A combination of techniques is essential:
- NMR Spectroscopy :
- ¹⁹F NMR : Identifies fluorine environments (δ ≈ -110 ppm for aromatic F, -60 ppm for sulfonamide F) .
- ¹H/¹³C NMR : Resolves aromatic proton splitting patterns and confirms sulfonamide linkage.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions in the sulfonamide group) .
- Mass Spectrometry (HRMS) : Validates molecular formula (C₁₂H₈F₂N₂O₄S; exact mass: 330.02 g/mol) .
- Data Table :
| Technique | Key Application | Reference |
|---|---|---|
| ¹⁹F NMR | Fluorine environment | |
| X-ray | Crystal structure | |
| HRMS | Molecular formula |
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path sampling are used to:
Predict Reactivity : Analyze electron density maps to identify nucleophilic/electrophilic sites (e.g., nitro group’s electron-withdrawing effect) .
Optimize Conditions : Simulate solvent effects (e.g., dielectric constant of DMF vs. THF) and temperature gradients to maximize yield.
Transition State Analysis : Identify energy barriers for key steps (e.g., sulfonamide bond formation) .
- Case Study : ICReDD’s approach integrates computational screening with high-throughput experimentation to reduce trial-and-error cycles by 50% .
Q. How do researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition).
- Impurity Profiles : Use LC-MS to quantify byproducts (e.g., dehalogenated or hydrolyzed derivatives) .
- Structural Analogues : Compare activity with structurally similar compounds (e.g., nitro-to-amide substitutions) to isolate pharmacophore contributions .
- Statistical Validation : Apply multivariate analysis to account for confounding variables (e.g., solvent residues in bioassays) .
Q. What strategies mitigate challenges in impurity profiling during scale-up?
- Methodological Answer : Common impurities include:
- Unreacted Intermediates : Residual 2-fluoro-5-nitroaniline (detected via HPLC retention time: ~8.2 min) .
- Hydrolysis Products : 4-Fluorobenzenesulfonic acid (identified by IR: S=O stretch at 1170 cm⁻¹) .
- Mitigation Strategies :
- Process Analytical Technology (PAT) : Real-time monitoring using inline Raman spectroscopy .
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing rate) to suppress side reactions.
Methodological Tables
Q. Table 1: Common Analytical Techniques for Purity Assessment
| Technique | Target Impurity | Detection Limit | Reference |
|---|---|---|---|
| HPLC-UV | Unreacted intermediates | 0.1% | |
| LC-MS/MS | Hydrolysis byproducts | 0.01% | |
| ¹⁹F NMR | Fluorinated contaminants | 1% |
Q. Table 2: Computational Tools for Reaction Optimization
| Software/Tool | Application | Reference |
|---|---|---|
| Gaussian (DFT) | Transition state modeling | |
| ICReDD Platform | Reaction path sampling | |
| COSMO-RS | Solvent selection |
Key Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
